(3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid;ACHPA
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Overview
Description
Cyclohexylstatine is a synthetic compound belonging to the class of beta amino acids and derivatives. It is structurally characterized by the presence of a cyclohexyl group attached to a statine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylstatine can be synthesized through highly stereoselective aldol reactions. One common method involves the reaction of O-methyl-O-trimethylsilyl ketene acetal with an (S)-α-amino aldehyde in the presence of titanium (IV) chloride as a key step . This reaction yields the desired stereoisomer with high diastereoselectivity (more than 95:5) .
Industrial Production Methods
While specific industrial production methods for cyclohexylstatine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned stereoselective aldol reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylstatine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclohexylstatine can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexylstatine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex molecules, particularly renin inhibitors.
Biology: Studied for its potential role in modulating biological pathways involving renin.
Industry: Utilized in the synthesis of peptides and other bioactive compounds
Mechanism of Action
The primary mechanism of action of cyclohexylstatine involves its role as a transition-state analogue inhibitor of renin. Renin is an enzyme involved in the regulation of blood pressure. Cyclohexylstatine mimics the transition state of the natural substrate of renin, thereby inhibiting its activity and reducing the production of angiotensin II, a potent vasoconstrictor .
Comparison with Similar Compounds
Similar Compounds
Statine: A structural analogue with similar inhibitory properties against renin.
Norstatine: Another analogue with a slightly different structure but similar biological activity.
Uniqueness
Cyclohexylstatine is unique due to the presence of the cyclohexyl group, which enhances its binding affinity and specificity for renin compared to other analogues . This structural modification results in improved pharmacokinetic properties and therapeutic potential.
Conclusion
Cyclohexylstatine is a compound of significant interest in medicinal chemistry due to its potential applications as a renin inhibitor. Its synthesis involves highly stereoselective reactions, and it undergoes various chemical transformations. The compound’s unique structure and mechanism of action make it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C14H27NO3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-(cyclohexylamino)-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-10(2)8-12(13(16)9-14(17)18)15-11-6-4-3-5-7-11/h10-13,15-16H,3-9H2,1-2H3,(H,17,18) |
InChI Key |
MVBGEDKDDSYSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC1CCCCC1 |
Origin of Product |
United States |
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